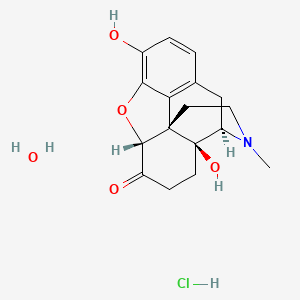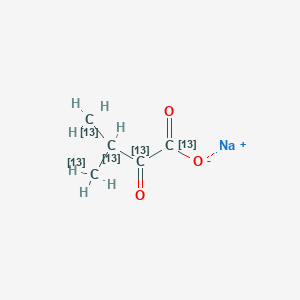
m-alpha Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
M-alpha Hydrochloride is a synthetic compound widely used in scientific research due to its unique properties. This compound is commonly used in the field of neuroscience as it acts as a potent inhibitor of voltage-gated sodium channels. The purpose of
Mechanism of Action
M-alpha Hydrochloride acts as a potent inhibitor of voltage-gated sodium channels. These channels are responsible for the generation of action potentials in neurons, which are essential for the transmission of information throughout the nervous system. By blocking these channels, this compound inhibits the generation of action potentials, which leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of voltage-gated sodium channels, this compound has been shown to inhibit the activity of other ion channels and enzymes. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may make it useful in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using m-alpha Hydrochloride in lab experiments is its potency as an inhibitor of voltage-gated sodium channels. This compound is highly effective at blocking these channels, which makes it a valuable tool for studying their function. However, one limitation of using this compound is its potential toxicity. This compound can be toxic to cells at high concentrations, which must be taken into account when designing experiments.
Future Directions
There are several future directions for the use of m-alpha Hydrochloride in scientific research. One area of interest is the development of new compounds based on the structure of this compound. These compounds may have improved potency and selectivity for voltage-gated sodium channels, which could make them useful for studying the function of these channels in more detail. Another area of interest is the use of this compound in the development of new treatments for neurological disorders. By studying the effects of this compound on neuronal activity and behavior, researchers may be able to identify new targets for drug development.
Synthesis Methods
M-alpha Hydrochloride is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with thionyl chloride, which results in the formation of 2-chloro-5-nitrobenzoyl chloride. The second step involves the reaction of this compound with 3-aminophenol, which results in the formation of this compound.
Scientific Research Applications
M-alpha Hydrochloride is commonly used in scientific research as a tool to study the function of voltage-gated sodium channels. This compound is used to block the activity of these channels, which are responsible for the generation of action potentials in neurons. By blocking these channels, researchers can study the effects of their inhibition on neuronal activity and behavior.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-9(12-2)8-4-5-10-11(6-8)14-7-13-10;/h4-6,9,12H,3,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXZAAXFQKMOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OCO2)NC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134709-81-1 |
Source


|
| Record name | m-alpha Hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134709811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-ALPHA HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0NYS7CD1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4H-Silolo[3,2-b:4,5-b']dithiophene, 4,4-bis(2-ethylhexyl)-2,6-bis(trimethylstannyl)-](/img/structure/B6594441.png)
![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)

![4,8-Dioctyl-2,6-bis-trimethylstannylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B6594462.png)

